1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide
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Overview
Description
1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide is a chemical compound with the molecular formula C7H13NO2·HBr It is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid group is substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide typically involves the following steps:
Cyclopentanecarboxylic Acid Formation: Cyclopentanecarboxylic acid can be synthesized through the palladium-catalyzed hydrocarboxylation of cyclopentene.
Amination: The carboxylic acid group is then converted to an amide by reacting with methylamine under suitable conditions.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The methylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic Acid: A precursor in the synthesis of 1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide.
1-Methylcyclopentane-1-carboxylic Acid: A structurally similar compound with different functional groups.
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic Acid: Another derivative with a carbamoyl group instead of a methylamino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrobromide salts enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C7H14BrNO2 |
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Molecular Weight |
224.10 g/mol |
IUPAC Name |
1-(methylamino)cyclopentane-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H13NO2.BrH/c1-8-7(6(9)10)4-2-3-5-7;/h8H,2-5H2,1H3,(H,9,10);1H |
InChI Key |
OJGWINLWLKMHKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCC1)C(=O)O.Br |
Origin of Product |
United States |
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